molecular formula C12H14N2O6 B1620865 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate CAS No. 849776-99-4

3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate

Cat. No.: B1620865
CAS No.: 849776-99-4
M. Wt: 282.25 g/mol
InChI Key: WRKGJQMINJPIBD-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C12H14N2O6 and a molecular weight of 282.25 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to an imidazolidine ring. It is often used in various chemical and biological research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate typically involves the reaction of benzyloxycarbonyl chloride with an imidazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in its hydrated form .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the study of biochemical pathways. The imidazolidine ring structure also contributes to the compound’s ability to form stable complexes with various biological targets, facilitating its use in mechanistic studies and drug design .

Comparison with Similar Compounds

Similar compounds to 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate include:

The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5.H2O/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,13,17)(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGJQMINJPIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384923
Record name 3-[(benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-99-4
Record name 3-[(benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate
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3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate
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3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate
Reactant of Route 6
3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate

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